molecular formula C16H25N3OS B12222203 5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine

5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12222203
M. Wt: 307.5 g/mol
InChI Key: CUHCRIKOZNHCEM-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an ethyl group and a piperidine ring linked through a thianyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Thianyl Group Introduction: The thianyl group is introduced via nucleophilic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.

    Final Coupling: The piperidine-thianyl intermediate is coupled with the pyrimidine ring under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine
  • 5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}thiazole
  • 5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}imidazole

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H25N3OS

Molecular Weight

307.5 g/mol

IUPAC Name

5-ethyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C16H25N3OS/c1-2-13-11-17-16(18-12-13)20-15-3-7-19(8-4-15)14-5-9-21-10-6-14/h11-12,14-15H,2-10H2,1H3

InChI Key

CUHCRIKOZNHCEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCSCC3

Origin of Product

United States

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